molecular formula C42H28N6O8S B13433677 Deferasirox Impurity E

Deferasirox Impurity E

Cat. No.: B13433677
M. Wt: 776.8 g/mol
InChI Key: NWETZLTWYSYMFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deferasirox Impurity E is a chemical compound that is often encountered as a byproduct or impurity during the synthesis of deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is significant in pharmaceutical quality control and regulatory compliance, as its presence and concentration need to be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deferasirox Impurity E can be synthesized from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. The synthesis involves a two-step sequence:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of other impurities. The process involves precise control of temperature, pressure, and reaction time, along with the use of high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Deferasirox Impurity E undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into other related compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Deferasirox Impurity E has several scientific research applications, including:

    Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of deferasirox.

    Biology: Studies on its biological activity help understand the safety profile of deferasirox.

    Medicine: Research on its pharmacokinetics and pharmacodynamics provides insights into the metabolism and excretion of deferasirox.

    Industry: It is crucial in the pharmaceutical industry for quality control and regulatory compliance.

Mechanism of Action

Deferasirox Impurity E, like deferasirox, is believed to act as an iron chelator. It binds to iron ions, forming a stable complex that can be excreted from the body. The molecular targets include ferric ions (Fe3+), and the pathways involved are primarily related to iron metabolism and excretion .

Comparison with Similar Compounds

Similar Compounds

    Deferasirox: The parent compound, used as an iron chelator.

    Deferiprone: Another iron chelator used in similar medical conditions.

    Desferrioxamine: An older iron chelator with a different mechanism of action.

Uniqueness

Deferasirox Impurity E is unique in its specific formation during the synthesis of deferasirox. Its presence and concentration are critical for the quality control of deferasirox, making it an essential compound in pharmaceutical analysis.

Properties

Molecular Formula

C42H28N6O8S

Molecular Weight

776.8 g/mol

IUPAC Name

4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfanyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid

InChI

InChI=1S/C42H28N6O8S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)57-28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56)

InChI Key

NWETZLTWYSYMFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)SC5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.